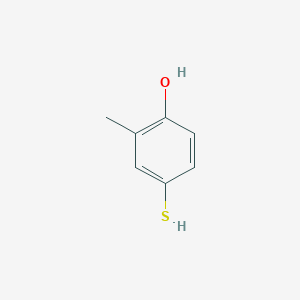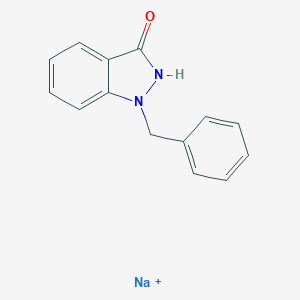
Mabuterol
概要
説明
Mabuterol is a selective β2-adrenoreceptor agonist, primarily used as a bronchodilator. It is known for its ability to relax smooth muscles in the airways, making it useful in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by its chemical structure, which includes a trifluoromethyl group, a chloro group, and a tert-butylamino group .
科学的研究の応用
Mabuterol has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in the study of β2-adrenoreceptor agonists and their synthetic pathways.
Biology: It is used in research on smooth muscle relaxation and the mechanisms of bronchodilation.
Medicine: this compound is studied for its therapeutic potential in treating respiratory conditions such as asthma and COPD.
Industry: This compound is used in the development of new bronchodilators and other β2-adrenoreceptor agonists.
作用機序
Target of Action
Mabuterol primarily targets the β2-adrenoreceptor . This receptor is a type of adrenergic receptor that plays a crucial role in the relaxation of smooth muscle, particularly in the bronchi of the lungs.
Mode of Action
As a selective β2-adrenoreceptor agonist, this compound binds to these receptors and stimulates them . This stimulation leads to the activation of intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels results in the relaxation of smooth muscle in the airways, leading to bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the β2-adrenergic signaling pathway . Upon activation of the β2-adrenoreceptor by this compound, adenyl cyclase is stimulated, leading to an increase in cAMP levels. This increase in cAMP activates protein kinase A, which then phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .
Pharmacokinetics
They are excreted in the urine and feces .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscle in the airways, leading to bronchodilation . This effect can help alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major problem .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. It is generally understood that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of many drugs .
生化学分析
Biochemical Properties
Mabuterol interacts with the β2 adrenoreceptor, a type of protein found in various cells throughout the body . This interaction triggers a series of biochemical reactions that lead to the relaxation of smooth muscle in the airways, making it easier for individuals to breathe .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with the β2 adrenoreceptor, which is part of the cell signaling pathways. This interaction can affect gene expression and cellular metabolism . For instance, in smooth muscle cells of the airways, this compound’s interaction with the β2 adrenoreceptor leads to muscle relaxation and bronchodilation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the β2 adrenoreceptor . This binding interaction activates the receptor, leading to a cascade of events that ultimately result in the relaxation of smooth muscle in the airways .
Temporal Effects in Laboratory Settings
It is known that the drug’s effects are dose-dependent, with higher doses leading to more pronounced effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Lower doses of this compound have been shown to reduce blood pressure and increase heart rate in a dose-dependent manner in cats, rats, and dogs . At higher doses, the effects may be more pronounced .
Metabolic Pathways
As a β2 adrenoreceptor agonist, it is likely that this compound interacts with enzymes and cofactors involved in the adrenergic signaling pathway .
Transport and Distribution
Given its role as a β2 adrenoreceptor agonist, it is likely that this compound is transported to cells expressing these receptors, such as smooth muscle cells in the airways .
Subcellular Localization
Given its role as a β2 adrenoreceptor agonist, it is likely that this compound interacts with β2 adrenoreceptors located on the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mabuterol involves several key steps:
Halogenation: The process begins with the halogenation of 2-(Trifluoromethyl)aniline using iodine and sodium bicarbonate, resulting in 2-Amino-5-Iodobenzotrifluoride.
Protection and Nucleophilic Aromatic Displacement: The amino group is protected with acetic anhydride, followed by nucleophilic aromatic displacement with copper(I) cyanide to yield N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide.
Hydrolysis and Halogenation: Hydrolysis of the nitrile and the protecting group produces 4-amino-3-(trifluoromethyl)benzoic acid, which is then halogenated with chlorine to form 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic Acid.
Formation of Benzoyl Chloride: The acid is converted to its benzoyl chloride derivative using thionyl chloride.
Acetophenone Formation: Treatment with diethyl malonate yields the acetophenone derivative.
Bromination and Amination: Bromination with bromine in acetic acid followed by treatment with tert-butylamine results in the formation of 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethenone.
Reduction: The final step involves the reduction of the ketone with sodium borohydride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Mabuterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The reduction of this compound, particularly the ketone group, is a crucial step in its synthesis.
Substitution: Halogenation and nucleophilic aromatic substitution are key reactions in the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is commonly used for the reduction of ketones.
Substitution: Copper(I) cyanide and bromine in acetic acid are used for nucleophilic aromatic substitution and bromination, respectively.
Major Products
The major products formed from these reactions include various intermediates such as 2-Amino-5-Iodobenzotrifluoride, N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide, and 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic Acid, leading to the final product, this compound .
類似化合物との比較
Mabuterol is often compared with other β2-adrenoreceptor agonists such as:
Clenbuterol: Similar in structure and function, but with different pharmacokinetic properties.
Bambuterol: A prodrug that is converted to terbutaline in the body, offering a longer duration of action.
Cimbuterol: Another β2-adrenoreceptor agonist with similar bronchodilatory effects.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a trifluoromethyl group, a chloro group, and a tert-butylamino group. These structural features contribute to its high selectivity and potency as a β2-adrenoreceptor agonist .
特性
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJCTEKTBOKRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048283 | |
| Record name | Mabuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-08-3 | |
| Record name | Mabuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mabuterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mabuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MABUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4K19W6S7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


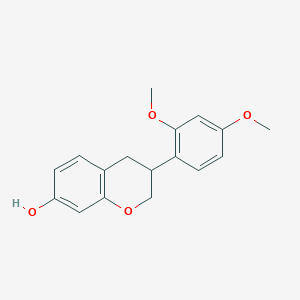

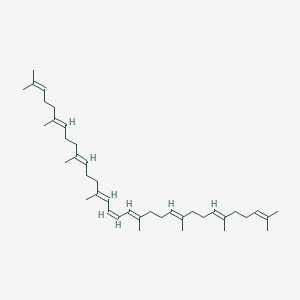
![methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate](/img/structure/B30314.png)
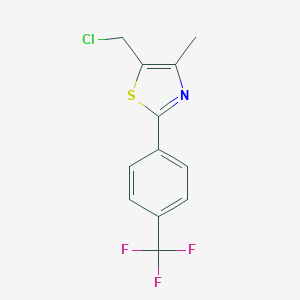
![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)
![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)
